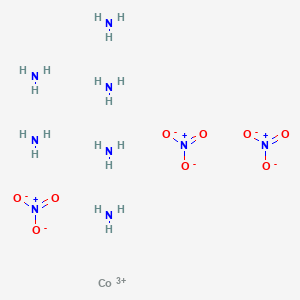
Thallium-201
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium-201 is a radioactive isotope of thallium, a soft and malleable metal that is widely used in the electronics industry. Thallium-201 is commonly used in nuclear medicine for diagnostic purposes, particularly in the imaging of the heart and the detection of cancer.
Applications De Recherche Scientifique
Medical Imaging Applications
Thallium-201 (Tl-201) has been extensively utilized in medical imaging, particularly in cardiovascular imaging. It has been used for myocardial perfusion scintigraphy, a technique to evaluate the blood flow in the heart muscles. This application of Tl-201 helps in diagnosing various heart conditions, including coronary artery diseases and myocardial infarction (Blumenthal, Sellers, & Koval', 2013). Additionally, Tl-201 SPECT (single-photon emission computed tomography) has been effective in detecting various tumors, including glioblastoma and gliosarcoma, as well as in identifying metastases in cases of breast cancer and esophageal cancer (Watanabe et al., 2000), (Watanabe et al., 2000).
Radiation Detection and Superconductors
Tl-201 is also utilized as an activator in gamma radiation detection. It plays a critical role in the development of detection devices and systems, enhancing the accuracy and sensitivity of radiation measurement. Furthermore, alloys of thallium have been used in superconductors, contributing to advancements in this field (Blumenthal, Sellers, & Koval', 2013).
Thallium-201 in Cyclotron Production
The production of Thallium-201 in cyclotrons is another significant application. Cyclotrons are used to produce Tl-201 through nuclear reactions, and studies have evaluated the production yield and quality of Tl-201 under various conditions, ensuring optimal production for medical and scientific uses (Sheu, Jiang, & Duh, 2003).
Environmental and Industrial Applications
In the environmental sector, studies have explored the use of thallium in assessing environmental contamination and in phytoremediation. Thallium's behavior and impact on ecosystems have been investigated, providing insights into environmental health and safety (Kazantzis, 2000). Industrially, thallium is used in producing certain glasses and crystals, contributing to technological advancements in these areas.
Propriétés
Numéro CAS |
15064-65-0 |
|---|---|
Nom du produit |
Thallium-201 |
Formule moléculaire |
Tl |
Poids moléculaire |
200.9708 g/mol |
Nom IUPAC |
thallium-201 |
InChI |
InChI=1S/Tl/i1-3 |
Clé InChI |
BKVIYDNLLOSFOA-OIOBTWANSA-N |
SMILES isomérique |
[201Tl] |
SMILES |
[Tl] |
SMILES canonique |
[Tl] |
Autres numéros CAS |
15064-65-0 |
Synonymes |
201Tl radioisotope Thallium-201 Tl-201 radioisotope |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)


![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)





